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Compound of Interest

Compound Name: PSB-1115 potassium salt

Cat. No.: B15572539 Get Quote

Application Notes and Protocols for PSB-1115
Potassium Salt
Audience: Researchers, scientists, and drug development professionals.

Important Note: Scientific literature consistently identifies PSB-1115 as a selective adenosine

A2B receptor (A2BR) antagonist, not a P2Y14 receptor antagonist.[1][2] This document

provides detailed information on PSB-1115 in its validated role as an A2BR antagonist. To

address the interest in P2Y14, a separate section on the P2Y14 receptor and its selective

antagonist, PPTN, is included.

Part 1: PSB-1115 Potassium Salt as an Adenosine
A2B Receptor Antagonist
PSB-1115 is a highly selective and water-soluble antagonist of the human A2B adenosine

receptor.[1] It displays Ki values of 53.4 nM for the human A2B receptor, with high selectivity

over A1, A2A, and A3 receptors.[1] It is a valuable tool for investigating the physiological and

pathological roles of the A2B receptor, particularly in inflammation, pain, and cancer.[3][4]
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The following table summarizes recommended concentrations and dosages for PSB-1115

based on published literature.
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Model System Application
Concentration /

Dosage
Notes

In Vitro

Rat Ileum/Jejunum

Inhibition of TNBS-

induced acetylcholine

contraction

100 µM

PSB-1115 inhibits the

inflammation-induced

contractile

disturbance.[2]

Human Mast Cells
IL-4 induced pro-

inflammatory effects
Not specified

Used to demonstrate

the role of A2B

receptors in mast cell

function.

Radioligand Binding

Assays

Non-specific binding

control
10 µM

Used to determine

non-specific binding in

assays with A2B

receptor membranes.

In Vivo

Mouse Model of Acute

Lung Injury

Attenuation of A2BAR

agonist effects
Not specified

Used as a specific

blocker for A2BAR to

confirm agonist

effects.[5]

Mouse Model of

Inflammatory Pain

(Formalin Test)

Analgesic effect 3 mg/kg (i.p.)

This low dose

produced the

maximum effect in

reducing inflammatory

pain.[3][6]

Rat Model of

Inflammation

(Carrageenan-

Induced Paw Edema)

Anti-inflammatory

effect
"High dose"

A high dose was

shown to reduce

edema formation.[4]

Mouse Model of

Melanoma

Inhibition of tumor

growth

Not specified Used to demonstrate

that A2B blockade
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reduces tumor growth.

[4]

Mouse Model of

Priapism
Therapeutic effect

Not specified (2-week

infusion)

Shown to have a

therapeutic effect on

priapic features in

mouse models.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the A2B adenosine receptor signaling pathway and a general

workflow for in vivo studies.
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A2B Adenosine Receptor Signaling Pathway.
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Workflow for In Vivo Inflammation Model.
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Experimental Protocols
1. In Vivo: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the anti-inflammatory effects of compounds

like PSB-1115.[4]

Materials:

Male Wistar rats (180-220 g)

PSB-1115 potassium salt

Vehicle (e.g., saline, DMSO)

1% Carrageenan solution in saline

Plethysmometer

Syringes and needles for administration

Methodology:

Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the

animals overnight before the study, with water provided ad libitum.

Grouping: Randomly divide animals into groups (n=6-10 per group), including a vehicle

control group and one or more PSB-1115 treatment groups (e.g., 3 mg/kg, 10 mg/kg).

Drug Administration: Administer the specified dose of PSB-1115 or vehicle via

intraperitoneal (i.p.) injection 30-60 minutes before inducing inflammation.

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using

a plethysmometer.

Induction of Edema: Administer a subplantar injection of 0.1 mL of 1% carrageenan

solution into the right hind paw of each animal.
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Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4

hours) after the carrageenan injection.

Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time

point compared to its baseline measurement. Determine the percentage of inhibition of

edema for the PSB-1115-treated groups relative to the vehicle-treated control group.

Part 2: P2Y14 Receptor and the Selective Antagonist
PPTN
While PSB-1115 targets the A2B receptor, the P2Y14 receptor is a G protein-coupled receptor

activated by UDP-sugars, such as UDP-glucose. It is highly expressed in immune cells and is

implicated in inflammatory responses.[7] A potent and selective antagonist for this receptor is

PPTN (a 4,7-disubstituted 2-naphthoic acid derivative).[8]

Data Presentation: Recommended Working
Concentrations for PPTN

Model System Application Concentration / KB Notes

In Vitro

C6 Glioma Cells

(expressing P2Y14-R)

Inhibition of adenylyl

cyclase
KB = 434 pM

PPTN acts as a

competitive

antagonist.[8]

Differentiated HL-60

Cells

Inhibition of UDP-

glucose-promoted

chemotaxis

IC50 ≈ 1-4 nM

The IC50 depends on

the concentration of

the agonist (UDP-

glucose).[9]

Various Cell Lines

(P2Y1, P2Y2, etc.)
Selectivity testing 1 µM

At 1 µM, PPTN shows

no agonist or

antagonist effect at

other P2Y receptors.

[8]

P2Y14 Receptor Signaling Pathway Diagram
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P2Y14 Receptor Signaling Pathway.

Experimental Protocols
1. In Vitro: Chemotaxis Assay

This protocol assesses the ability of a P2Y14 antagonist like PPTN to block agonist-induced

cell migration.[7][8]

Materials:

HL-60 cells (differentiated into a neutrophil-like phenotype) or freshly isolated human

neutrophils.

PPTN

UDP-glucose (agonist)

Boyden chamber or other transwell migration system (e.g., 96-well format with 5 µm pore

size).

Assay medium (e.g., RPMI with 0.1% BSA).

Cell counting solution or fluorescence-based detection system.
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Methodology:

Cell Preparation: Culture and differentiate HL-60 cells as required, or isolate neutrophils

from fresh human blood. Resuspend cells in assay medium at a defined concentration

(e.g., 1x106 cells/mL).

Antagonist Incubation: Pre-incubate the cell suspension with various concentrations of

PPTN (e.g., 0.1 nM to 1 µM) or vehicle for 15-30 minutes at 37°C.

Assay Setup:

Add assay medium containing the chemoattractant (e.g., 10 µM UDP-glucose) to the

lower chamber of the Boyden or transwell plate.

Add a negative control (medium only) and a positive control (e.g., fMetLeuPhe) to

separate wells.

Place the transwell insert into the wells.

Add the pre-incubated cell suspension (containing PPTN or vehicle) to the top chamber

(the insert).

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow

migration (e.g., 60-90 minutes).

Quantification of Migration:

Carefully remove the insert.

Wipe off the non-migrated cells from the top surface of the membrane with a cotton

swab.

Stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or

crystal violet) or quantify the number of cells that have migrated into the lower chamber

using a cell counter or a fluorescence plate reader (if using fluorescently labeled cells).

Data Analysis: Calculate the number of migrated cells for each condition. Determine the

IC50 value for PPTN by plotting the percentage inhibition of chemotaxis against the log

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


concentration of the antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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